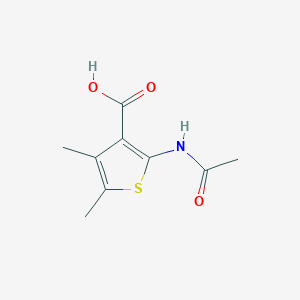

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-acetamido-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-4-5(2)14-8(10-6(3)11)7(4)9(12)13/h1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDWVNOSVBJHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355377 | |

| Record name | 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-40-0 | |

| Record name | 2-(Acetylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13130-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient methodology for the synthesis of 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the strategic retrosynthetic analysis, delves into the mechanistic underpinnings of the key reaction, provides a detailed, step-by-step experimental protocol, and specifies analytical characterization methods. The synthesis leverages the powerful Gewald multicomponent reaction, offering a convergent and atom-economical approach to this class of highly substituted thiophenes. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The target molecule, this compound, incorporates key functional groups—a carboxylic acid and an acetamido group—that make it a versatile building block for further chemical elaboration.

The synthetic strategy detailed herein is centered around the Gewald reaction, a one-pot, three-component condensation that efficiently constructs the 2-aminothiophene ring system.[1][3][4] This approach is favored for its operational simplicity and convergence, bringing together a ketone, an activated nitrile, and elemental sulfur in a single transformative step. The subsequent functional group manipulations—hydrolysis and N-acetylation—are standard, high-yielding transformations.

Retrosynthetic Analysis and Synthesis Pathway Design

A logical retrosynthetic disconnection of the target molecule reveals a clear and efficient forward synthesis pathway. The acetamido group can be installed via N-acetylation of a 2-aminothiophene precursor. The carboxylic acid can be derived from the hydrolysis of a more stable nitrile or ester intermediate. This leads back to a key intermediate, a 2-amino-4,5-dimethylthiophene-3-carbonitrile (or carboxylate), which is the direct product of a Gewald reaction. The starting materials for this key transformation are identified as butan-2-one, an activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur.

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis: The Gewald Reaction

The cornerstone of this synthesis is the Gewald reaction, a multicomponent reaction that involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[4][5]

Mechanism Insight: The reaction is understood to initiate with a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the activated nitrile (ethyl cyanoacetate).[4][6][7] This forms an α,β-unsaturated nitrile intermediate. The subsequent steps involve the addition of sulfur. While the precise mechanism of sulfur addition and cyclization has been a topic of study, a widely accepted pathway involves the formation of a sulfur-adduct at the β-carbon, followed by intramolecular attack of the resulting thiolate onto the nitrile carbon. Tautomerization then leads to the aromatic 2-aminothiophene product.[5][6][7] The base, typically a secondary amine like morpholine or piperidine, is crucial as it catalyzes both the initial condensation and facilitates the reactions involving sulfur.[1][5]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)

-

Reagent Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethanol (80 mL).

-

Addition of Reactants: Sequentially add butan-2-one (7.21 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and finely powdered elemental sulfur (3.21 g, 0.1 mol).

-

Catalyst Addition: While stirring the mixture, add morpholine (8.71 g, 0.1 mol) dropwise via the dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove any residual morpholine, and then washed with a small amount of cold ethanol.

-

Purification: The crude product is recrystallized from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.

Step 2: Synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylic acid (Hydrolysis)

-

Setup: In a 250 mL round-bottom flask, dissolve the thiophene ester from Step 1 (e.g., 0.08 mol) in ethanol (100 mL).

-

Hydrolysis: Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL).[8][9]

-

Reaction: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).[10]

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 by the dropwise addition of concentrated hydrochloric acid.[8]

-

Isolation: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 3: Synthesis of this compound (N-Acetylation)

-

Setup: Suspend the amino acid from Step 2 (e.g., 0.07 mol) in 100 mL of water in a 250 mL flask.

-

Basification: Add a 10% aqueous sodium hydroxide solution until the solid dissolves and the solution becomes basic. Cool the solution to 0-5°C in an ice bath.

-

Acetylation: While maintaining the low temperature and stirring vigorously, add acetic anhydride (7.8 g, 0.077 mol) dropwise.[11][12] Simultaneously, add 10% sodium hydroxide solution as needed to maintain a slightly alkaline pH.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Acidify the clear solution with dilute hydrochloric acid until precipitation of the product is complete.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to afford the final product.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Step | Product | Expected Yield | Key Characterization Peaks |

| 1 | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 75-85% | IR (cm⁻¹): 3400-3200 (N-H), 1680 (C=O, ester). ¹H NMR (δ, ppm): ~5.5 (s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 2.1-2.3 (s, 6H, 2xCH₃), 1.3 (t, 3H, CH₂CH₃). |

| 2 | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid | 80-90% | IR (cm⁻¹): 3400-3200 (N-H), 3200-2500 (O-H, acid), 1660 (C=O, acid). |

| 3 | This compound | 85-95% | IR (cm⁻¹): 3300 (N-H, amide), 3200-2500 (O-H, acid), 1680 (C=O, acid), 1650 (C=O, amide). ¹H NMR (δ, ppm): ~11.0 (s, 1H, COOH), ~9.8 (s, 1H, NH), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃). |

Workflow Visualization

The overall synthetic workflow is depicted below, illustrating the progression from readily available starting materials to the final target compound through a three-step sequence.

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 12. researchgate.net [researchgate.net]

Die Gewald-Synthese: Ein umfassender technischer Leitfaden zur Herstellung von 2-Aminothiophen-Derivaten

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Synthese, einer fundamentalen Reaktion in der heterozyklischen Chemie zur Herstellung von hochsubstituierten 2-Aminothiophenen. Als leistungsstarkes Werkzeug in der organischen Synthese hat die Gewald-Reaktion eine immense Bedeutung in der pharmazeutischen Industrie erlangt, da sie den Zugang zu einer Vielzahl von biologisch aktiven Molekülen ermöglicht.

Einleitung: Die Bedeutung von 2-Aminothiophenen

Die Chemie der 2-Aminothiophene ist ein dynamisches und umfangreiches Forschungsfeld. Diese heterozyklischen Verbindungen sind zentrale Bausteine (Scaffolds) in der medizinischen Chemie und Materialwissenschaft. Ihre Vielseitigkeit zeigt sich in einem breiten Spektrum an biologischen Aktivitäten, und sie sind in zahlreichen von der FDA zugelassenen Medikamenten zu finden. Dazu gehören unter anderem das Antipsychotikum Olanzapin, der Thrombozytenaggregationshemmer Clopidogrel und das Sedativum Brotizolam.[1] Die leichte Verfügbarkeit der Ausgangsmaterialien und die relativ milden Reaktionsbedingungen tragen zur weiten Verbreitung dieser Synthesemethode bei.[2]

Der Reaktionsmechanismus: Ein mehrstufiger Prozess

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine Mehrkomponenten-Kondensationsreaktion.[3] Typischerweise reagieren ein Keton oder Aldehyd, ein α-Cyanoester (oder ein anderes aktiviertes Nitril) und elementarer Schwefel in Gegenwart einer Base zu einem polysubstituierten 2-Aminothiophen.[3] Obwohl die Reaktion seit Jahrzehnten bekannt ist, wurde der genaue Mechanismus erst Jahre nach ihrer Entdeckung aufgeklärt und wird durch moderne computergestützte Studien weiter verfeinert.[4][5]

Der Mechanismus lässt sich in drei Hauptschritte unterteilen:

-

Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen der Carbonylverbindung und dem aktivierten Nitril.[3][5] Die Base, oft ein sekundäres oder tertiäres Amin wie Morpholin oder Triethylamin, deprotoniert die aktive Methylengruppe des Nitrils und initiiert so die Kondensation.[6] Dabei entsteht Wasser, dessen Entfernung die Reaktion begünstigen kann.[6] Das Ergebnis ist ein stabiles α,β-ungesättigtes Nitril-Intermediat.[3][5]

-

Schwefeladdition und Polysulfidbildung: Der Mechanismus der Addition von elementarem Schwefel (S₈) ist komplex und war lange Zeit unklar.[3][5] Jüngste Studien, die sich auf Dichtefunktionaltheorie (DFT)-Berechnungen stützen, legen nahe, dass das Knoevenagel-Produkt deprotoniert wird und dieses Carbanion den Schwefelring öffnet, was zur Bildung von Polysulfid-Intermediaten führt.[4][7] Diese Polysulfide können sich umlagern und in einem komplexen Gleichgewicht vorliegen.[4]

-

Zyklisierung und Aromatisierung: Der letzte und thermodynamisch treibende Schritt der Reaktion ist die Zyklisierung des Monosulfid-Zwischenprodukts mit anschließender Tautomerisierung und Aromatisierung, die zum stabilen 2-Aminothiophen-Produkt führt.[4][5]

Abbildung 1: Vereinfachter schematischer Ablauf der Gewald-Synthese.

Anwendungsbereich, Variationen und Optimierung

Die Gewald-Reaktion zeichnet sich durch ihre breite Anwendbarkeit und die hohe strukturelle Vielfalt der Produkte aus.[8]

Substratspektrum:

-

Carbonylverbindungen: Sowohl Aldehyde als auch Ketone können eingesetzt werden. Ketone sind oft stabiler und führen zu höheren Ausbeuten.[8] Sterisch gehinderte Ketone können eine Herausforderung darstellen und erfordern möglicherweise modifizierte Protokolle.[6]

-

Aktivierte Nitrile: Ethylcyanoacetat, Malononitril und Benzoylacetonitril sind häufig verwendete Substrate.[3][8] Die elektronenziehende Gruppe ist entscheidend für die Aktivierung der benachbarten Methylengruppe.

Reaktionsbedingungen:

-

Base: Die Wahl der Base ist kritisch. Sekundäre Amine wie Morpholin und Piperidin oder tertiäre Amine wie Triethylamin sind üblich.[6] Für weniger reaktive Ketone kann eine stärkere Base erforderlich sein.[9]

-

Lösungsmittel: Polare Lösungsmittel wie Ethanol, Methanol oder Dimethylformamid (DMF) werden bevorzugt, da sie die Löslichkeit und Reaktivität des Schwefels verbessern.[6][8]

-

Temperatur: Die Reaktion wird oft bei leicht erhöhten Temperaturen (40-60 °C) durchgeführt, um die Reaktivität des Schwefels zu steigern.[6] Zu hohe Temperaturen können jedoch zu Nebenreaktionen führen.[9]

Modifikationen der Synthese:

-

Zweistufiges Verfahren: Für problematische Substrate, insbesondere sterisch gehinderte Ketone, kann es vorteilhaft sein, die Reaktion in zwei Schritten durchzuführen. Zuerst wird das α,β-ungesättigte Nitril isoliert und anschließend in einem separaten Schritt mit Schwefel und Base umgesetzt.[6][10]

-

Mikrowellen-unterstützte Synthese: Der Einsatz von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen (oft auf wenige Minuten) und die Ausbeuten, insbesondere bei anspruchsvollen Substraten, verbessern.[5][6][11]

-

Festphasensynthese: Die Gewald-Reaktion wurde erfolgreich an fester Phase durchgeführt, was die Aufreinigung der Produkte erleichtert und für den Aufbau von Substanzbibliotheken nützlich ist.

Die folgende Tabelle fasst die typischen Ausbeuten für verschiedene Substratkombinationen zusammen.

| Carbonylverbindung | Aktiviertes Nitril | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) | Referenz |

| Cyclohexanon | Ethylcyanoacetat | Morpholin | Ethanol | 50 | 4 | 70-80 | [12] |

| Cyclohexanon | Malononitril | Piperidiniumborat | EtOH/H₂O | 100 | 0.3 | 96 | [13] |

| Acetophenon | Malononitril | Morpholin | Ethanol | RT | 24 | 50-60 | [14] |

| 2-Methylcyclohexanon | Ethylcyanoacetat | Morpholin | - | 21 | 24 | 83 | [15] |

| 3-Phenylpropanal | Methylcyanoacetat | Triethylamin | H₂O | RT | 1 | 90 | [16] |

Experimentelle Protokolle

Hier werden repräsentative, schrittweise Methoden für die Durchführung der Gewald-Synthese beschrieben.

Protokoll 1: Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat aus Cyclohexanon

Abbildung 2: Workflow für die Synthese aus Cyclohexanon.

Methodik:

-

In einem geeigneten Reaktionsgefäß werden Cyclohexanon (1,0 Äq.), Ethylcyanoacetat (1,0 Äq.), fein gepulverter Schwefel (1,1 Äq.) und Morpholin (1,2 Äq.) in Ethanol gelöst oder suspendiert.

-

Die Reaktionsmischung wird unter Rühren auf 50 °C erhitzt.

-

Die Reaktion wird bei dieser Temperatur für 4 bis 6 Stunden gehalten. Der Fortschritt wird mittels Dünnschichtchromatographie (TLC) überwacht.

-

Nach vollständiger Umsetzung wird die Mischung auf Raumtemperatur und anschließend in einem Eisbad abgekühlt.

-

Das ausgefallene Produkt wird durch Filtration gesammelt.

-

Der feste Rückstand wird mit einer kleinen Menge kalten Ethanols gewaschen, um Verunreinigungen zu entfernen.

-

Das Rohprodukt wird aus Ethanol umkristallisiert, um das reine 2-Aminothiophen-Derivat zu erhalten.

Fehlerbehebung und praktische Hinweise

Ein tiefgreifendes Verständnis für potenzielle Probleme ist für eine erfolgreiche Synthese unerlässlich.

| Problem | Mögliche Ursache(n) | Lösungsansätze |

| Geringe oder keine Ausbeute | Ineffiziente Knoevenagel-Kondensation; Geringe Löslichkeit/Reaktivität des Schwefels; Sterische Hinderung | Base wechseln (z.B. Piperidin); Wasser azeotrop entfernen (Dean-Stark); Temperatur vorsichtig erhöhen (40-60 °C); Zweistufiges Verfahren anwenden; Mikrowellen-Synthese in Betracht ziehen.[6][9] |

| Dunkelbraune/teerige Mischung | Polymerisation oder Bildung komplexer Polysulfide durch zu hohe Temperaturen. | Reaktionstemperatur sorgfältig kontrollieren und optimieren; Reinheit der Ausgangsmaterialien sicherstellen.[9] |

| Bildung von Dimeren | Das α,β-ungesättigte Nitril-Intermediat kann dimerisieren (Konkurrenzreaktion). | Reaktionstemperatur optimieren; Langsame, kontrollierte Zugabe der Reagenzien; Lösungsmittel wechseln.[9] |

| Schwierigkeiten bei der Aufreinigung | Anwesenheit von unumgesetzten Ausgangsmaterialien oder schwerlöslichen Nebenprodukten. | Umkristallisation aus geeigneten Lösungsmitteln (Ethanol, Methanol, Ethylacetat/Hexan-Mischungen); Säulenchromatographie.[6] |

Praktische Labortipps:

-

Schwefel: Fein gepulverter und trockener elementarer Schwefel (S₈) wird für eine bessere Dispersion empfohlen.[8]

-

Reagenzien-Reinheit: Die Verwendung von reinen und trockenen Ausgangsmaterialien und Lösungsmitteln ist für reproduzierbare Ergebnisse entscheidend.[6]

-

Atmosphäre: Die Reaktion wird typischerweise unter Luftatmosphäre durchgeführt.

Sicherheitshinweise

Die Arbeit mit den bei der Gewald-Synthese verwendeten Chemikalien erfordert angemessene Sicherheitsvorkehrungen.

-

Elementarer Schwefel (S): Reizt die Haut.[1] Staub kann zu explosiven Staub-Luft-Gemischen führen.[17] Kontakt mit Hitze, Funken und offenen Flammen vermeiden.[18][19] Bei der Verbrennung entstehen giftige Schwefeldioxidgase.[20][21]

-

Morpholin: Entzündliche Flüssigkeit und Dampf.[6] Giftig bei Hautkontakt oder Einatmen. Verursacht schwere Hautverätzungen und Augenschäden.[2][6][9] Kann vermutlich die Fruchtbarkeit beeinträchtigen oder das Kind im Mutterleib schädigen.[22] Muss in einem gut belüfteten Abzug gehandhabt werden.[6][23] Geeignete persönliche Schutzausrüstung (Schutzhandschuhe, Schutzkleidung, Augenschutz) ist zwingend erforderlich.[22][24]

-

Ethylcyanoacetat: Gesundheitsschädlich bei Verschlucken, Hautkontakt oder Einatmen.[7][25] Verursacht Augenreizungen und ist ein Tränenreizstoff (Lachrymator).[26] Kontakt mit Haut und Augen vermeiden und für ausreichende Belüftung sorgen.[7]

-

Allgemeine Vorsichtsmaßnahmen: Alle Arbeiten sollten in einem gut funktionierenden Abzug durchgeführt werden. Das Tragen von Schutzbrille, Laborkittel und geeigneten Schutzhandschuhen ist obligatorisch. Vor Beginn der Arbeiten sollten die relevanten Sicherheitsdatenblätter (SDB) konsultiert werden.

Fazit

Die Gewald-Synthese bleibt eine der effizientesten und vielseitigsten Methoden zur Herstellung von 2-Aminothiophenen. Ihr einfacher Aufbau, die milden Bedingungen und die breite Substratpalette machen sie zu einem unverzichtbaren Werkzeug in der modernen organischen und medizinischen Chemie. Durch das Verständnis des Mechanismus, die Kenntnis kritischer experimenteller Parameter und die Anwendung moderner Techniken wie der Mikrowellen-Synthese können Forscher dieses leistungsstarke Verfahren optimal nutzen, um neue pharmazeutische Wirkstoffe und funktionelle Materialien zu entwickeln.

Referenzen

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). FDA-approved drugs synthesized by Gewald reaction. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Chemos GmbH & Co.KG. (2019). Sicherheitsdatenblatt: Morpholine. [Link]

-

LANDOR. (2021). SICHERHEITSDATENBLATT Schwefel 90% granuliert. [Link]

-

Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS. [Link]

-

GESTIS-Stoffdatenbank. (n.d.). Ethylcyanacetat. [Link]

-

Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Wikipedia. (n.d.). Gewald-Reaktion. [Link]

-

ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]

-

Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

Der Pharma Chemica. (2015). A green chemistry approach to gewald reaction. [Link]

-

PubChem. (n.d.). Ethyl cyanoacetate. [Link]

-

Martin Operating Partnership, L.P. (2016). Elemental Sulfur - SAFETY DATA SHEET. [Link]

-

Loba Chemie. (2016). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

-

Redox. (2022). Safety Data Sheet Morpholine. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

-

The Science Company. (n.d.). MATERIAL SAFETY DATA SHEET - Sulfur. [Link]

-

Arkat USA. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Farkas, S. M., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Steroids. [Link]

-

ResearchGate. (n.d.). Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. [Link]

-

WSU. (2005). MATERIAL SAFETY DATA SHEET - Elemental Sulfur. [Link]

-

ResearchGate. (2014). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]

-

ResearchGate. (n.d.). Gewald aminothiophene synthesis. [Link]

-

National Institute of Standards and Technology. (2022). SAFETY DATA SHEET - Elemental Sulfur. [Link]

-

West Liberty University. (2006). MATERIAL SAFETY DATA SHEET Sulfur. [Link]

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. astechireland.ie [astechireland.ie]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. rosneft.de [rosneft.de]

- 5. klueverundschulz.de [klueverundschulz.de]

- 6. redox.com [redox.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. jk-sci.com [jk-sci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. arkat-usa.org [arkat-usa.org]

- 11. fishersci.com [fishersci.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. arkat-usa.org [arkat-usa.org]

- 17. landor.ch [landor.ch]

- 18. s26.q4cdn.com [s26.q4cdn.com]

- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 20. sciencecompany.com [sciencecompany.com]

- 21. westliberty.edu [westliberty.edu]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. chemos.de [chemos.de]

- 24. chemos.de [chemos.de]

- 25. lobachemie.com [lobachemie.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Comprehensive Characterization of Novel 2-Acetamido Thiophene Compounds

Introduction: The Thiophene Scaffold in Modern Drug Discovery

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for the phenyl ring have made it a cornerstone in the design of numerous therapeutic agents.[3] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-active properties.[1][4][5][6] The 2-acetamido substitution, in particular, introduces a critical hydrogen-bonding motif and a synthetically versatile handle, making this class of compounds a focal point for the development of novel drug candidates.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth framework for the systematic characterization of novel 2-acetamido thiophene compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and logical characterization cascade that guarantees scientific integrity from synthesis to preliminary biological evaluation.

Section 1: Foundational Synthesis and Purification

The journey of any novel compound begins with its synthesis. For 2-aminothiophenes, which are the direct precursors to our target 2-acetamido compounds, the Gewald reaction is unparalleled in its efficiency and versatility.[7][8] This one-pot, multi-component reaction combines an activated nitrile, an α-mercapto aldehyde or ketone, and a base to construct the 2-aminothiophene ring system with high atom economy.[7][9] Subsequent N-acetylation is a straightforward and high-yielding transformation.

Causality: We select the Gewald synthesis followed by acetylation for two primary reasons. First, its robustness and tolerance of a wide range of substituents allow for the rapid generation of a diverse library of analogs. Second, it directly installs the crucial amino group at the C2 position, avoiding complex and often low-yielding multi-step procedures that would be required to introduce this functionality onto a pre-formed thiophene ring.[7]

Experimental Protocol: Synthesis of a Representative 2-Acetamido Thiophene

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction) [10]

-

To a stirred, equimolar (0.1 mol) mixture of ethyl cyanoacetate and acetylacetone at room temperature, add elemental sulfur (0.12 mol) portion-wise.

-

In a fume hood, add diethylamine (0.1 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.

-

Stir the reaction mixture at 40–50°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Allow the mixture to stand at room temperature overnight.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene precursor.

Step 2: N-Acetylation

-

Dissolve the synthesized 2-aminothiophene (0.05 mol) in glacial acetic acid (50 mL) in a round-bottom flask.

-

Add chloroacetyl chloride (0.06 mol) dropwise to the solution while stirring in an ice bath.[10]

-

Allow the reaction to stir at room temperature for 1 hour.[11]

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.

-

Purify the crude 2-acetamido thiophene derivative by column chromatography on silica gel or by recrystallization to achieve >95% purity, which is critical for accurate biological assessment.

Section 2: The Characterization Workflow: A Strategy for Structural Elucidation

A newly synthesized compound is, initially, only a hypothesis. A multi-tiered analytical approach is required to confirm its identity, purity, and structure. The workflow should be logical, progressing from rapid, broad confirmation techniques to high-resolution, definitive methods. This ensures that significant time and resources are not invested in a compound that is structurally incorrect or impure.

Caption: Logical workflow for the characterization of novel compounds.

Section 3: Spectroscopic Characterization

Spectroscopy provides the foundational data for structural elucidation in solution. Each technique offers a unique piece of the puzzle, and together they build a cohesive picture of the molecule's identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule.[12] For a 2-acetamido thiophene, the most critical diagnostic signals are the amide N-H stretch and the amide C=O (Amide I band) stretch, which confirm successful acetylation.

Table 1: Key FT-IR Absorption Bands for 2-Acetamido Thiophenes

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 | [13] |

| Amide | C=O Stretch (Amide I) | ~1650 - 1680 | [11] |

| Thiophene Ring | C=C Stretch | 1430 - 1650 | [14] |

| Thiophene Ring | C-H Stretch (Aromatic) | 3000 - 3100 | [14][15] |

| Thiophene Ring | C-S Stretch | 808 - 821, 628-710 |[16][17] |

Protocol: FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and constitution of a molecule in solution.[12] ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Causality: While ¹H NMR provides initial clues, its spectra can be complex. ¹³C NMR is essential to confirm the number of unique carbons. For ambiguous assignments, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are employed to definitively map out the molecular framework.

Table 2: Typical NMR Chemical Shift (δ) Ranges for a 2-Acetamido Thiophene Core (in CDCl₃ or DMSO-d₆)

| Atom | Group | Typical δ (ppm) | Source |

|---|---|---|---|

| ¹H | Amide NH | 8.0 - 12.0 (broad) | [11] |

| ¹H | Thiophene CH | 6.8 - 7.8 | [18][19] |

| ¹H | Acetyl CH ₃ | 2.0 - 2.6 | [19] |

| ¹³C | Amide C =O | 165 - 171 | [20] |

| ¹³C | Thiophene C | 120 - 148 | [20][21] |

| ¹³C | Acetyl C H₃ | 20 - 30 |[21] |

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H spectrum first, followed by the ¹³C spectrum. The choice of solvent is critical, as residual solvent peaks must not obscure key signals.[21]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining a compound's molecular weight.[22] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the molecular formula.[21]

Causality: A nominal mass from a standard MS can correspond to multiple elemental compositions. HRMS is essential for publication and patent applications as it provides a self-validating check on the compound's formula, distinguishing it from potential isomers or byproducts with the same nominal mass. Analysis of the fragmentation pattern can further corroborate the proposed structure.[23][24]

Protocol: Sample Submission for HRMS (Electrospray Ionization - ESI)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Ensure the sample is fully dissolved and filter if any particulate matter is present.

-

Submit the sample for analysis, specifying positive or negative ion mode. For 2-acetamido thiophenes, positive ion mode is typically used to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Section 4: Definitive Structure Determination: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust picture of the molecular constitution, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[12] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships (SAR).[25]

Caption: General workflow for X-ray crystallographic analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction[25]

-

Crystal Growth: High-quality single crystals are paramount. Grow crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane), vapor diffusion, or slow cooling. This is often the most challenging, trial-and-error step.

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension). Mount the crystal on a goniometer head using a cryo-loop.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on an X-ray diffractometer. The cooling minimizes thermal vibrations, leading to higher quality data. A monochromatic X-ray beam is directed at the crystal, and as it rotates, a series of diffraction patterns are collected.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

-

Validation: The final structure is validated to ensure it is chemically and crystallographically reasonable. The resulting model provides precise information on bond lengths, angles, and intermolecular interactions like hydrogen bonding.

Section 5: Preliminary Biological Evaluation

The ultimate goal of synthesizing novel compounds is often the discovery of new therapeutic agents. Therefore, an early-stage assessment of biological activity is a critical part of the characterization process. Given that thiophene derivatives are well-documented as anticancer and antimicrobial agents, protocols for these assays are provided.[4][5][26]

Protocol: In Vitro Anticancer Screening (MTT Assay)[1]

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3)[5] in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 3: Sample In Vitro Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 8e | Various | 0.411 - 2.8 | [9][26] |

| Compound 3b | HepG2 | 3.105 | [5] |

| Compound 3b | PC-3 | 2.15 | [5] |

| Compound 4c | HepG2 | 3.023 | [5] |

| Compound 4c | PC-3 | 3.12 |[5] |

Hypothesized Mechanism of Action: Kinase Inhibition

Many thiophene-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[5] For example, compounds might dually inhibit VEGFR-2, involved in angiogenesis, and AKT, a key node in cell survival pathways.

Caption: Hypothesized dual inhibition of VEGFR-2 and AKT pathways.

Conclusion

The characterization of novel 2-acetamido thiophene compounds is a systematic process that relies on the integration of multiple analytical and biological techniques. This guide has outlined a logical workflow, moving from foundational synthesis and purification through detailed spectroscopic analysis, definitive crystallographic confirmation, and preliminary biological screening. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can confidently establish the structure, purity, and potential therapeutic value of these promising molecules, paving the way for the next generation of thiophene-based drugs.

References

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.

- Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.

- Synthesis and in vitro Evaluation of Novel Thiophene Derivatives.

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[9][26]thieno[3,2-j]phenanthridine and (E). Available from:

- The Infrared Absorption Spectra of Thiophene Derivatives.

- Therapeutic importance of synthetic thiophene. PMC. PubMed Central.

- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. Google Patents.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI.

- Research Article. International Journal of Pharmaceutical Sciences Review and Research.

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. NIH.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. PubMed Central.

- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars.

- Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. ResearchGate.

- Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry.

- 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide.

- X-ray diffraction studies of the structure and orientations of thiophene and fluorenone based molecule. Semantic Scholar.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

- Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed.

- Supplementary Information.

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate.

- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". PubMed.

- Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.

- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. SfRBM.

- 2-Acetylthiophene(88-15-3) 1H NMR spectrum. ChemicalBook.

- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum.

- Thiophene-2-acetamide, N-(2-phenylethyl)-N-butyl-. SpectraBase.

- Synthesis, Characterization and Hirshfeld Surface Analysis of a 2-thiophene Acetic Acid Derivative. ResearchGate.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.

- Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. NIH.

- Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate.

- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid”. ResearchGate.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.

- Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Thiophene. NIST WebBook. National Institute of Standards and Technology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. primescholars.com [primescholars.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. iosrjournals.org [iosrjournals.org]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. sfrbm.org [sfrbm.org]

- 23. researchgate.net [researchgate.net]

- 24. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

Spectroscopic Characterization of 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 2591260-09-0). In the absence of publicly available experimental spectra, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering robust predictions for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for these predictions are detailed, grounded in established principles of spectroscopic theory and data from analogous chemical structures. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a substituted thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Accurate spectroscopic characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides an in-depth analysis of the expected spectroscopic signatures of the title compound, empowering researchers to confidently assess their synthetic products.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The key structural features of this compound are illustrated below.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Standard)

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. |

| ~9.0 - 10.0 | Singlet | 1H | NH | The amide proton is also deshielded and its chemical shift can vary depending on the solvent and hydrogen bonding. |

| ~2.3 - 2.5 | Singlet | 3H | 4-CH ₃ | Methyl groups attached to an aromatic ring typically appear in this region. |

| ~2.2 - 2.4 | Singlet | 3H | 5-CH ₃ | This methyl group is expected to have a slightly different chemical shift compared to the 4-methyl group due to the different electronic environment. |

| ~2.1 - 2.3 | Singlet | 3H | COCH₃ | The methyl protons of the acetamido group are expected in this range.[1][2][3] |

Interpretation and Causality

The predicted ¹H NMR spectrum is expected to be relatively simple, with five distinct signals. The downfield region will be dominated by the broad singlet of the carboxylic acid proton and the singlet of the amide proton. The exact chemical shifts of these protons are highly sensitive to the solvent, concentration, and temperature due to their involvement in hydrogen bonding. The three methyl groups are expected to appear as sharp singlets in the upfield region. The slight differences in their predicted chemical shifts arise from the varied electronic effects of their positions on the thiophene ring and the adjacent functional groups.

Figure 2: Correlation of molecular structure with predicted ¹H NMR signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Standard)

A standard ¹³C NMR spectrum would be acquired on a 100 MHz or higher field spectrometer using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be employed to simplify the spectrum to a series of singlets. A sufficient number of scans and a suitable relaxation delay would be used to ensure the detection of all carbon signals, including quaternary carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C =O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |

| ~165 - 169 | C =O (Amide) | The amide carbonyl carbon is also deshielded and appears in a similar region to the carboxylic acid carbonyl. |

| ~140 - 145 | C -S (C2) | The carbon atom of the thiophene ring attached to the nitrogen is expected to be significantly deshielded. |

| ~135 - 140 | C -CH₃ (C5) | The carbon atom of the thiophene ring bearing a methyl group. |

| ~130 - 135 | C -CH₃ (C4) | The carbon atom of the thiophene ring bearing a methyl group. |

| ~120 - 125 | C -COOH (C3) | The carbon atom of the thiophene ring attached to the carboxylic acid group. |

| ~23 - 26 | COC H₃ | The methyl carbon of the acetamido group. |

| ~14 - 17 | 4-C H₃ | The methyl carbon at the 4-position of the thiophene ring. |

| ~13 - 16 | 5-C H₃ | The methyl carbon at the 5-position of the thiophene ring. |

Interpretation and Causality

The predicted ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The two carbonyl carbons of the carboxylic acid and amide groups will be the most downfield signals. The four carbons of the thiophene ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating and electron-withdrawing nature of the substituents. The three methyl carbons will be the most upfield signals.

Infrared (IR) Spectroscopy

Experimental Protocol (Standard)

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 2500 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[4][5] |

| ~3300 - 3100 | Medium | N-H stretch | The stretching vibration of the N-H bond in the secondary amide.[6][7][8][9][10] |

| ~1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid, typically strong and sharp.[4][5][11] |

| ~1660 - 1630 | Strong | C=O stretch (Amide I) | The amide carbonyl stretch (Amide I band) appears at a slightly lower wavenumber due to resonance.[6][7][11] |

| ~1560 - 1520 | Medium | N-H bend (Amide II) | The in-plane bending of the N-H bond coupled with C-N stretching. |

| ~1450 - 1350 | Medium | C-H bend | Bending vibrations of the methyl groups. |

| ~1300 - 1200 | Medium | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid.[4] |

| ~1250 - 1150 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the amide. |

Interpretation and Causality

The IR spectrum is a powerful tool for identifying functional groups. The most prominent features in the predicted spectrum of this compound will be the very broad O-H stretch of the carboxylic acid, which will likely overlap with the C-H stretching region. The N-H stretch of the amide will appear as a sharper band in the same region. The carbonyl region will be characterized by two strong absorptions corresponding to the carboxylic acid and amide C=O stretching vibrations. The presence of the Amide II band further confirms the amide functionality.

Figure 3: Key regions in the predicted IR spectrum and their corresponding functional groups.

Mass Spectrometry (MS)

Experimental Protocol (Standard)

A mass spectrum would be obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. ESI is a soft ionization technique and would likely show the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. For EI, a volatile sample is introduced into the source and bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Predicted Mass Spectrometry Data

-

Molecular Weight: 213.26 g/mol

-

Molecular Formula: C₉H₁₁NO₃S

-

Predicted [M+H]⁺ (ESI): m/z 214.05

-

Predicted [M-H]⁻ (ESI): m/z 212.04

-

Predicted M⁺ (EI): m/z 213

Predicted Fragmentation Pattern (EI)

In electron ionization mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information.[12] The fragmentation of thiophene derivatives can be complex, but some predictable pathways exist.[13][14][15]

| m/z | Possible Fragment | Rationale |

| 198 | [M - CH₃]⁺ | Loss of a methyl radical from one of the thiophene methyl groups. |

| 170 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 155 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of the carboxylic acid group. |

| 127 | [Thiophene ring fragment] | Further fragmentation of the thiophene ring. |

| 43 | [CH₃CO]⁺ | A common fragment from the acetamido group. |

Interpretation and Causality

The mass spectrum will provide the molecular weight of the compound. ESI mass spectrometry is expected to show a strong signal for the protonated or deprotonated molecule, confirming the molecular weight. EI mass spectrometry will likely show the molecular ion peak and a series of fragment ions. The fragmentation pattern can be used to deduce the presence of the various functional groups. The loss of a methyl group, the carboxylic acid group, and the acetyl group are all expected fragmentation pathways that would support the proposed structure.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound. While this information is based on established spectroscopic principles and data from similar compounds, experimental verification is crucial. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data, aiding in the confirmation of its structure and purity.

References

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Amide infrared spectra. Retrieved from [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

SlideShare. The features of IR spectrum. Retrieved from [Link]

-

University of Calgary. IR: carboxylic acids. Retrieved from [Link]

-

SlidePlayer. ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

University of California, Los Angeles. Infrared Spectroscopy. Retrieved from [Link]

-

J-STAGE. NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Retrieved from [Link]

-

ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... Retrieved from [Link]

-

ResearchGate. Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI.... Retrieved from [Link]

-

Royal Society of Chemistry. Charge-exchange mass spectra of thiophene, pyrrole and furan. Retrieved from [Link]

-

PubChem. 2-Acetamidothiophene-3-carboxylic acid. Retrieved from [Link]

-

Egyptian Journal of Chemistry. Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxamide (2-CDTC) and its C. Retrieved from [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Charge-exchange mass spectra of thiophene, pyrrole and furan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of substituted thiophene-3-carboxylic acids

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Thiophene-3-Carboxylic Acids

Introduction: The Thiophene-3-Carboxylic Acid Scaffold in Modern Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings have cemented its status as a "privileged pharmacophore" in drug discovery.[2] Among its derivatives, the substituted thiophene-3-carboxylic acid framework is of particular importance. This scaffold serves as a versatile building block for synthesizing a vast array of molecules with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4]

This guide provides a comprehensive exploration of the essential physical and chemical properties of substituted thiophene-3-carboxylic acids. We will delve into the structural nuances that govern their reactivity, solubility, and spectroscopic signatures. Furthermore, we will present field-proven experimental protocols and discuss the direct implications of these properties on the design and development of novel therapeutics and advanced materials.

Part 1: Core Physicochemical Properties

The utility of any chemical scaffold in drug development begins with a fundamental understanding of its physical properties. These characteristics dictate formulation strategies, pharmacokinetic profiles, and analytical method development.

Acidity, Solubility, and Melting Point

The carboxylic acid moiety is the primary driver of the scaffold's key physical properties. The acidity, or pKa, is influenced by the electronic effects of substituents on the thiophene ring. Electron-withdrawing groups (e.g., halogens, nitro groups) tend to increase acidity (lower pKa) by stabilizing the carboxylate anion, while electron-donating groups (e.g., alkyl groups) have the opposite effect. Thiophene-based carboxylic acids are generally more acidic than their benzoic acid counterparts; for instance, thiobenzoic acid has a pKa of 2.48, while benzoic acid's pKa is 4.20.[5]

Solubility is highly dependent on the nature of the substituent and the pH of the medium.[6] The parent compound, thiophene-3-carboxylic acid, exhibits moderate solubility in water, which is enhanced at higher pH due to the formation of the more polar carboxylate salt.[6] It is generally soluble in polar organic solvents like alcohols and ethers.[6] Large, nonpolar substituents will decrease aqueous solubility, a critical consideration for bioavailability.

Table 1: Physical Properties of Thiophene-3-Carboxylic Acid and Key Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | 136-141 | 0.2 g/10 mL |

| 5-Bromothiophene-3-carboxylic acid | C₅H₃BrO₂S | 207.05 | 142-144 | Low |

| 2-Aminothiophene-3-carboxamide | C₅H₆N₂OS | 142.18 | ~170-180[7] | Low[7] |

Spectroscopic Characteristics

Spectroscopic analysis is fundamental for structure elucidation and quality control. Substituted thiophene-3-carboxylic acids present distinct signatures across various techniques.

-

¹H NMR Spectroscopy : The protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) are highly informative for determining the substitution pattern.[8] For the parent acid, the proton at C2 (adjacent to the sulfur) is often the most downfield. Protons alpha to the carbonyl group of derivatives resonate around δ 2.0-3.0 ppm.[9]

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing far downfield (δ 160-180 ppm). The carbons of the thiophene ring resonate in the aromatic region (δ 120-150 ppm).

-

Infrared (IR) Spectroscopy : Two characteristic absorptions are prominent: the sharp carbonyl (C=O) stretch of the carboxylic acid at approximately 1680-1710 cm⁻¹, and a very broad O-H stretch from the hydroxyl group spanning from 2500 to 3300 cm⁻¹.[10][11]

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. Common fragmentation patterns involve the loss of •OH (M-17) and •COOH (M-45).[12]

Part 2: Chemical Reactivity and Synthetic Applications

The chemical behavior of substituted thiophene-3-carboxylic acids is defined by two primary reactive centers: the carboxylic acid group and the thiophene ring itself.

Reactions at the Carboxylic Acid Group

The carboxyl moiety undergoes a range of classical transformations, making it an excellent handle for molecular elaboration.[3]

-

Esterification : The conversion to esters is readily achieved under various conditions, such as Fischer esterification (acid catalysis with an alcohol) or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), a method known as Steglich esterification.[13] This is often a necessary step to protect the acid functionality or to modulate the compound's lipophilicity.

-

Amidation : Amide bond formation is crucial for building complex molecules and is central to many biologically active compounds.[14] This is typically accomplished by first activating the carboxylic acid (e.g., converting it to an acid chloride or using coupling reagents like TBTU or HATU) followed by reaction with a primary or secondary amine.[15]

Reactions on the Thiophene Ring

The thiophene ring is electron-rich and more susceptible to electrophilic aromatic substitution than benzene.[2] The directing effects of the substituents play a critical role in determining the regioselectivity of these reactions.

-

Halogenation : Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[16] The resulting halothiophenes are exceptionally valuable intermediates for cross-coupling reactions.

-

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for derivatizing the thiophene ring. Reactions like Suzuki (using boronic acids), Stille (using organostannanes), and direct (hetero)arylation polymerization (DArP) enable the formation of C-C bonds, linking the thiophene core to other aryl or heteroaryl systems.[13][17] These methods are fundamental to the synthesis of conjugated polymers for materials science and complex drug candidates.[18]

The diagram below illustrates the key reactive sites and common transformations of a generic substituted thiophene-3-carboxylic acid.

Caption: Inhibition of the RhoA/ROCK pathway by a thiophene derivative. [19]

Part 4: Key Experimental Protocols

To provide practical, actionable insights, this section details standardized procedures for common and critical transformations of thiophene-3-carboxylic acids.

Protocol 1: Steglich Esterification of 5-Bromothiophene-3-carboxylic acid

This protocol describes the formation of an ester using DCC as a coupling agent, a method valued for its mild conditions. The workflow is outlined in the diagram below.

Caption: Workflow for Steglich Esterification.

Step-by-Step Methodology:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromothiophene-3-carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 0.1-0.3 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).

-

Add anhydrous dichloromethane (DCM) to dissolve the reagents. Stir the mixture for 30 minutes at room temperature.

-

Slowly add the desired alcohol (1.5 equiv) dropwise via syringe.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU precipitate.

-

Transfer the filtrate to a separatory funnel, dilute with additional DCM, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester. [16]

Protocol 2: Suzuki Cross-Coupling of an Esterified Bromothiophene

This protocol details the palladium-catalyzed coupling of an arylboronic acid with a bromo-thiophene ester, a cornerstone of modern synthetic chemistry.

Step-by-Step Methodology:

-

In a flask, combine the pentyl 5-bromothiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 equiv).

-

Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv), to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired 5-arylthiophene-2-carboxylate product. [13]

Conclusion

Substituted thiophene-3-carboxylic acids represent a class of compounds with immense versatility and significance. Their physical properties, governed by substituent effects, are crucial for their application in both pharmacology and materials science. The dual reactivity of the scaffold—at the carboxylic acid function and on the aromatic ring—provides a rich chemical landscape for the synthesis of complex and highly functionalized molecules. The robust and well-established protocols for their modification, particularly through cross-coupling reactions, ensure their continued prominence as a core building block for future innovations. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to harness the full potential of this powerful heterocyclic scaffold.

References

-

Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 540-7. Available at: [Link]

-

Chapman, N. B., & Clarke, K. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of the Chemical Society C: Organic, 915-919. Available at: [Link]

-

Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Thiophene Derivatives in Modern Drug Discovery. Available at: [Link]

-

Various Authors. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]

-

Sondhi, S. M., et al. (2013). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 5(1), 223-239. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Available at: [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4341. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem Compound Database. Available at: [Link]

-

Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. Available at: [Link]

-

Gronowitz, S. (1958). 3-Substituted Thiophenes. I. Journal of the American Chemical Society, 80(13), 3400-3403. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Amino-Thiophene-3-Carboxylic Acid Amide. Available at: [Link]

-

Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Gabriele, B., et al. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 16(8), 6836-6856. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). 3-Thiophenecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

John Wiley & Sons, Inc. (n.d.). 3-Thiophenecarboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Solubility of Things. (n.d.). Thiophene-3-carboxylic acid. Available at: [Link]

-

Mabkhot, Y. N., et al. (2021). Various derivatives of thiophene-containing carboxylic acids with antimicrobial activity. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Compounds in Drug Discovery. Available at: [Link]

-

Armstrong, A., et al. (2011). Thio-mediated two-component coupling reaction of carboxylic acids and isonitriles under mild conditions. Organic Letters, 13(21), 5846-5849. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Applications of Thiophene Derivatives: Focus on 3-Bromothiophene-2-carboxylic Acid. Available at: [Link]

-

Khan, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Thiocarboxylic acid. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Available at: [Link]

-

Liu, J. T. (2019). Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials. Concordia University. Available at: [Link]

-

University of Florida. (n.d.). Supporting Information: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]

-

Moldovan, A., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 10(1), 27. Available at: [Link]

-

Stenutz, R. (n.d.). thiophene-3-carboxylic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxamide. PubChem Compound Database. Available at: [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Amino-Thiophene-3-Carboxylic Acid Amide: Properties, Uses, Safety Data & Bulk Supplier China [chemheterocycles.com]

- 8. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]